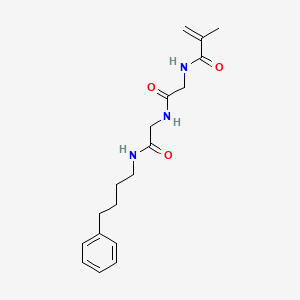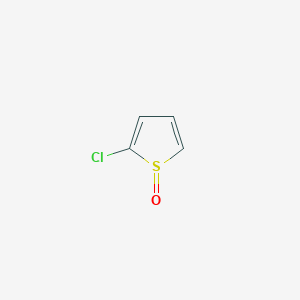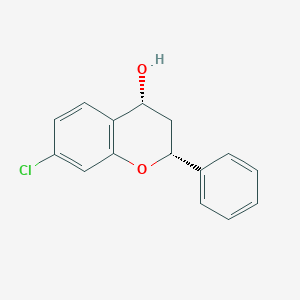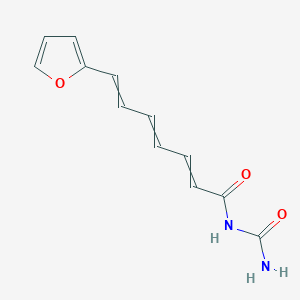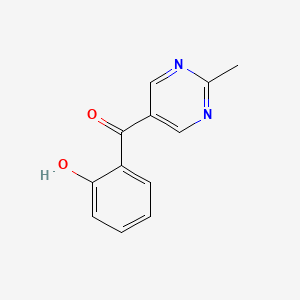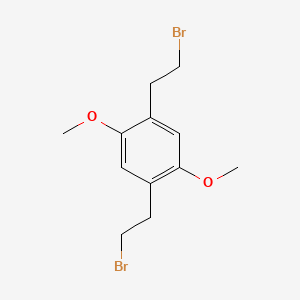
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C12H16Br2O2 It is a derivative of benzene, featuring two bromoethyl groups and two methoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene can be synthesized through a multi-step processThe reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromoethyl groups can be reduced to ethyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1,4-bis(2-substituted-ethyl)-2,5-dimethoxybenzene derivatives.
Oxidation: Formation of 1,4-bis(2-bromoethyl)-2,5-diformylbenzene or 1,4-bis(2-bromoethyl)-2,5-dicarboxybenzene.
Reduction: Formation of 1,4-bis(2-ethyl)-2,5-dimethoxybenzene.
Aplicaciones Científicas De Investigación
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methoxy groups are converted to more oxidized forms, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(2-bromoethoxy)benzene: Similar structure but with ethoxy groups instead of methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Lacks the ethyl groups, only has bromine and methoxy groups attached to the benzene ring.
1,4-Bis(2-chloroethyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is unique due to the presence of both bromoethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in different fields of research.
Propiedades
Número CAS |
64425-63-4 |
|---|---|
Fórmula molecular |
C12H16Br2O2 |
Peso molecular |
352.06 g/mol |
Nombre IUPAC |
1,4-bis(2-bromoethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H16Br2O2/c1-15-11-7-10(4-6-14)12(16-2)8-9(11)3-5-13/h7-8H,3-6H2,1-2H3 |
Clave InChI |
MPCPIXXWLGLTSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCBr)OC)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)
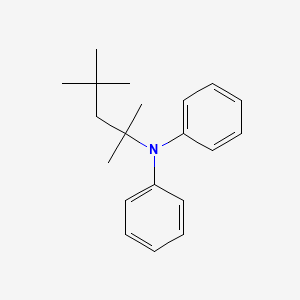
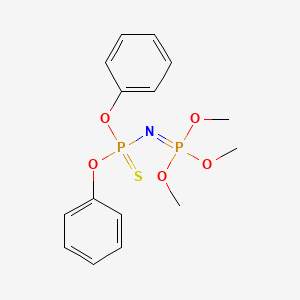
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
